Aspyrone Aspyrone Aspyrone is a member of the class of 2-pyranones that is 5,6-dihydro-2H-pyran-2-one in which the hydrogens at positions 3, 5S and 6R are replaced by (2S,3S)-3-methyloxiran-2-yl, hydroxy and methyl groups, respectively. It is a fungal metabolite isolated from Aspergillus melleus and exhibits nematicidal, antibacterial and antifungal properties. It has a role as a mycotoxin, an antibacterial agent, an Aspergillus metabolite and a nematicide. It is a secondary alcohol, an epoxide, a polyketide, an antibiotic antifungal agent and a member of 2-pyranones.
Aspyrone is a natural product found in Aspergillus ochraceus, Exophiala, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17398-00-4
VCID: VC21019093
InChI: InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1
SMILES: CC1C(C=C(C(=O)O1)C2C(O2)C)O
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

Aspyrone

CAS No.: 17398-00-4

Cat. No.: VC21019093

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Aspyrone - 17398-00-4

Specification

Description Aspyrone is a member of the class of 2-pyranones that is 5,6-dihydro-2H-pyran-2-one in which the hydrogens at positions 3, 5S and 6R are replaced by (2S,3S)-3-methyloxiran-2-yl, hydroxy and methyl groups, respectively. It is a fungal metabolite isolated from Aspergillus melleus and exhibits nematicidal, antibacterial and antifungal properties. It has a role as a mycotoxin, an antibacterial agent, an Aspergillus metabolite and a nematicide. It is a secondary alcohol, an epoxide, a polyketide, an antibiotic antifungal agent and a member of 2-pyranones.
Aspyrone is a natural product found in Aspergillus ochraceus, Exophiala, and other organisms with data available.
CAS No. 17398-00-4
Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name (2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1
Standard InChI Key RCAULRNMJFUWRP-HETMPLHPSA-N
Isomeric SMILES C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O
SMILES CC1C(C=C(C(=O)O1)C2C(O2)C)O
Canonical SMILES CC1C(C=C(C(=O)O1)C2C(O2)C)O

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